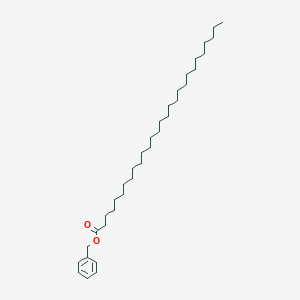

Benzyl octacosanoate

Description

Benzyl octacosanoate is a long-chain ester formed by the condensation of benzyl alcohol and octacosanoic acid (C28:0). It is identified as a component of the epicuticular waxes of jojoba (Simmondsia chinensis) leaves, where such esters contribute to the plant's hydrophobic barrier . Structurally, it consists of a benzyl group (C₆H₅CH₂–) linked to a saturated 28-carbon fatty acid chain. Key spectral data from gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion (M⁺) at m/z 514, with characteristic fragmentation patterns, including the loss of the benzyl group (M⁺ – 91) at m/z 423 and a base peak at m/z 91 (C₇H₇⁺) .

Properties

CAS No. |

104899-76-5 |

|---|---|

Molecular Formula |

C35H62O2 |

Molecular Weight |

514.9 g/mol |

IUPAC Name |

benzyl octacosanoate |

InChI |

InChI=1S/C35H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-35(36)37-33-34-30-27-26-28-31-34/h26-28,30-31H,2-25,29,32-33H2,1H3 |

InChI Key |

ZNQFQCYMBZOKPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl octacosanoate can be synthesized through esterification, where benzyl alcohol reacts with octacosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous flow reactors to maintain consistent product quality. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This method enhances efficiency and allows for large-scale production.

Types of Reactions:

Oxidation: Benzyl octacosanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol and octacosanol.

Substitution: Benzyl halides.

Scientific Research Applications

Benzyl octacosanoate has various applications in scientific research:

Chemistry: Used as a model compound in studying esterification and transesterification reactions.

Biology: Investigated for its role in lipid metabolism and its potential effects on cell membranes.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its stability and long-lasting properties.

Mechanism of Action

The mechanism of action of benzyl octacosanoate involves its interaction with lipid membranes. The long-chain fatty acid moiety integrates into the lipid bilayer, enhancing membrane stability and reducing permeability. This property is particularly useful in drug delivery systems, where controlled release of active ingredients is desired.

Comparison with Similar Compounds

Homologous Benzyl Esters in Plant Waxes

Benzyl octacosanoate belongs to a homologous series of benzyl esters with varying fatty acid chain lengths, all isolated from jojoba waxes (Table 1):

- Benzyl tetracosanoate (C24:0): M⁺ at m/z 367, fragmentation at m/z 276 (M⁺ – 91).

- Benzyl hexacosanoate (C26:0): M⁺ at m/z 486, fragmentation at m/z 393.

Table 1: Spectral and Structural Comparison of Benzyl Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | M⁺ (m/z) | Key Fragments (m/z) |

|---|---|---|---|---|

| Benzyl tetracosanoate | C₃₁H₅₄O₂ | 466.7 | 367 | 276, 91, 108 |

| Benzyl hexacosanoate | C₃₃H₅₈O₂ | 486.8 | 486 | 395, 91, 108 |

| Benzyl octacosanoate | C₃₅H₆₂O₂ | 514.8 | 514 | 423, 91, 108 |

Key Observations :

- Increasing chain length correlates with higher molecular weight and M⁺ values.

- All benzyl esters share a base peak at m/z 91 (benzyl fragment) and a prominent ion at m/z 108 (tropylium ion), confirming the benzyl moiety .

- Longer chains exhibit lower relative intensities for M⁺, likely due to reduced volatility in GC-MS analysis.

Methyl Octacosanoate: A Shorter-Chain Ester

Methyl octacosanoate (C₂₉H₅₈O₂), a methyl ester analogue, differs in its alcohol component (methanol vs. benzyl alcohol). Key properties include:

Functional Contrasts :

- Applications : Methyl esters are commonly used as laboratory standards or surfactants, whereas benzyl esters in plant waxes serve structural roles (e.g., water retention, pathogen resistance).

- Volatility : The benzyl group increases molecular weight and likely reduces volatility compared to methyl esters.

Benzyl Benzoate: Aromatic vs. Aliphatic Esters

Benzyl benzoate (C₁₄H₁₂O₂), a short-chain aromatic ester, contrasts sharply with benzyl octacosanoate:

Structural Implications :

- Shorter chains enhance solubility in organic solvents and bioavailability, making benzyl benzoate suitable for topical applications.

- Long-chain esters like benzyl octacosanoate are lipophilic and less metabolically accessible, reducing acute toxicity.

Other Benzoate Esters

highlights diverse benzoate esters, including:

- Methyl benzoate (C₈H₈O₂) : Volatile, used in flavorings.

- Isopropyl benzoate (C₁₀H₁₂O₂) : Branched-chain ester with applications in cosmetics.

Table 2: Comparative Properties of Select Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.